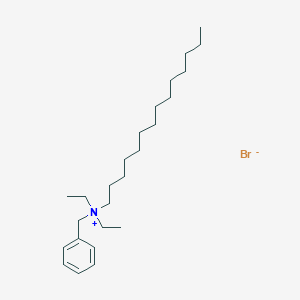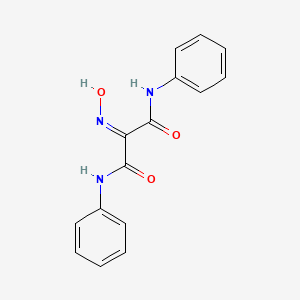
N-Benzyl-N,N-diethyltetradecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,N-diethyltetradecan-1-aminium bromide is a quaternary ammonium compound. It is characterized by a long alkyl chain (tetradecane) attached to a nitrogen atom, which is also bonded to a benzyl group and two ethyl groups. The bromide ion serves as the counterion. This compound is known for its surfactant properties and is used in various applications, including as an antimicrobial agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-diethyltetradecan-1-aminium bromide typically involves the quaternization of N,N-diethyltetradecan-1-amine with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
N,N-diethyltetradecan-1-amine+benzyl bromide→N-Benzyl-N,N-diethyltetradecan-1-aminium bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts or phase transfer agents to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N,N-diethyltetradecan-1-aminium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as N-Benzyl-N,N-diethyltetradecan-1-aminium chloride when using sodium chloride.
Oxidation: Benzaldehyde or benzoic acid.
Reduction: N,N-diethyltetradecan-1-amine.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N,N-diethyltetradecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in formulations of disinfectants and sanitizers.
Wirkmechanismus
The primary mechanism of action of N-Benzyl-N,N-diethyltetradecan-1-aminium bromide involves its surfactant properties. The compound can insert itself into lipid bilayers of microbial cell membranes, leading to increased permeability and eventual cell lysis. The benzyl group enhances its ability to interact with the lipid components of the membrane, while the long alkyl chain provides hydrophobic interactions that destabilize the membrane structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
- N-Benzyl-N,N-diethyltetradecan-1-aminium chloride
Uniqueness
N-Benzyl-N,N-diethyltetradecan-1-aminium bromide is unique due to its specific combination of a benzyl group, two ethyl groups, and a long tetradecane chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it an effective surfactant and antimicrobial agent. Compared to similar compounds, the presence of the bromide ion can influence its reactivity and solubility in different solvents.
Eigenschaften
CAS-Nummer |
90105-73-0 |
|---|---|
Molekularformel |
C25H46BrN |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
benzyl-diethyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C25H46N.BrH/c1-4-7-8-9-10-11-12-13-14-15-16-20-23-26(5-2,6-3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FSBPDACSSBERRL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](CC)(CC)CC1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)


![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)
![3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14373494.png)
![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)

![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)

![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)

![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)

